

crystal structure of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

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Compound of Interest

Compound Name: 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

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An In-depth Technical Guide to the Predicted Crystal Structure of **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one**

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one**. In the absence of a publicly available crystal structure for this specific molecule, this document synthesizes crystallographic data from analogous compounds, principles of tautomerism, and supramolecular chemistry to construct a predictive model of its solid-state architecture. We will delve into the critical role of tautomerism, the predicted hydrogen bonding networks, and the experimental methodologies required to validate this structural hypothesis. This guide is intended for researchers in crystallography, medicinal chemistry, and drug development who are working with or developing pyridopyrimidinone-based compounds.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one framework is a privileged heterocyclic motif in medicinal chemistry and materials science.^[1] Its rigid, planar structure and capacity for diverse functionalization have led to its incorporation into a range of biologically active agents, including anti-inflammatory drugs and kinase inhibitors.^{[2][3]} The title compound, **2-hydroxy-**

4H-pyrido[1,2-a]pyrimidin-4-one, is a fundamental building block in this class. Understanding its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, such as solubility and stability, and for designing next-generation derivatives with improved therapeutic profiles.

A critical feature of **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one** is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In this case, the molecule can exist as the enol form (2-hydroxy) or the keto form (2-oxo). The predominant tautomer in the solid state dictates the intermolecular interactions and, consequently, the crystal packing.

The Central Hypothesis: Tautomerism in the Solid State

Based on extensive crystallographic evidence from the closely related 2-hydroxypyridine/2-pyridone system, it is overwhelmingly likely that **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one** crystallizes in its keto-amide tautomeric form, 1,2-dihydro-2-oxo-4H-pyrido[1,2-a]pyrimidin-4-one.

In the solid state, the 2-pyridone tautomer is significantly stabilized by the formation of strong N-H···O=C hydrogen bonds, which are not possible in the 2-hydroxypyridine form.^{[4][5]} This principle is well-established and has been confirmed by X-ray crystallography and IR spectroscopy, which show the presence of a C=O stretching frequency and the absence of an O-H frequency in the solid-state spectra of 2-pyridone.^[4]

Therefore, all subsequent discussions of the crystal structure will be based on the assumption of the keto-amide tautomer.

Predicted Molecular and Crystal Structure Molecular Geometry

The core 4H-pyrido[1,2-a]pyrimidin-4-one ring system is expected to be planar. This has been confirmed by single-crystal X-ray diffraction studies of its derivatives, which show minimal deviation from planarity.^[2] The fusion of the pyridine and pyrimidine rings creates a rigid scaffold. The exocyclic oxygen atoms at the 2- and 4-positions will also lie in this plane to maximize conjugation.

Supramolecular Assembly and Hydrogen Bonding

The supramolecular architecture of crystalline 1,2-dihydro-2-oxo-4H-pyrido[1,2-a]pyrimidin-4-one will be dominated by hydrogen bonding. Pyrimidinone scaffolds are known to form robust N-H \cdots O hydrogen bonds, which are a key factor in their crystal engineering.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted Hydrogen Bonding Motifs:

- **Centrosymmetric Dimers:** The most probable and stable hydrogen bonding motif is the formation of centrosymmetric dimers through pairs of N-H \cdots O=C hydrogen bonds. In this arrangement, the N-H group of one molecule will donate a hydrogen bond to the C4-carbonyl oxygen of a neighboring molecule, and vice versa. This creates a stable, eight-membered ring motif.
- **Chain Formation:** Alternatively, or in addition to dimerization, the molecules could form chains or tapes. For example, the N-H group could donate to the C2-carbonyl oxygen of an adjacent molecule, which in turn participates in further hydrogen bonding, propagating a one-dimensional chain.

The specific motif will depend on the crystallization conditions and the subtle interplay of other intermolecular forces.

Experimental Workflow for Crystal Structure Determination

To validate the predicted structure, a systematic experimental approach is required. The following section outlines the key methodologies.

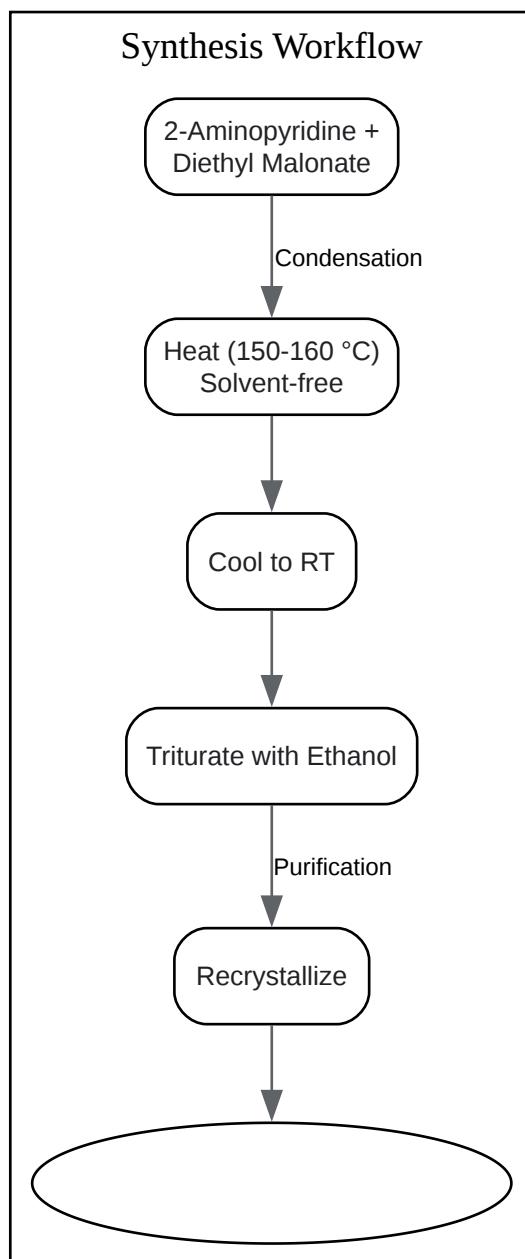
Synthesis

A common and effective method for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones is the condensation of 2-aminopyridines with diethyl malonate. A solvent-free, "neat" synthesis has been shown to be an efficient and environmentally conscious approach.

Experimental Protocol: Synthesis of **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one**

- Reactants: Combine 2-aminopyridine (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.
- Reaction Conditions: Heat the mixture at 150-160 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid can be triturated with ethanol or diethyl ether to remove unreacted starting materials.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water to yield the pure product.

Diagram of Synthetic Workflow



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Caption: Workflow for the synthesis of **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one**.

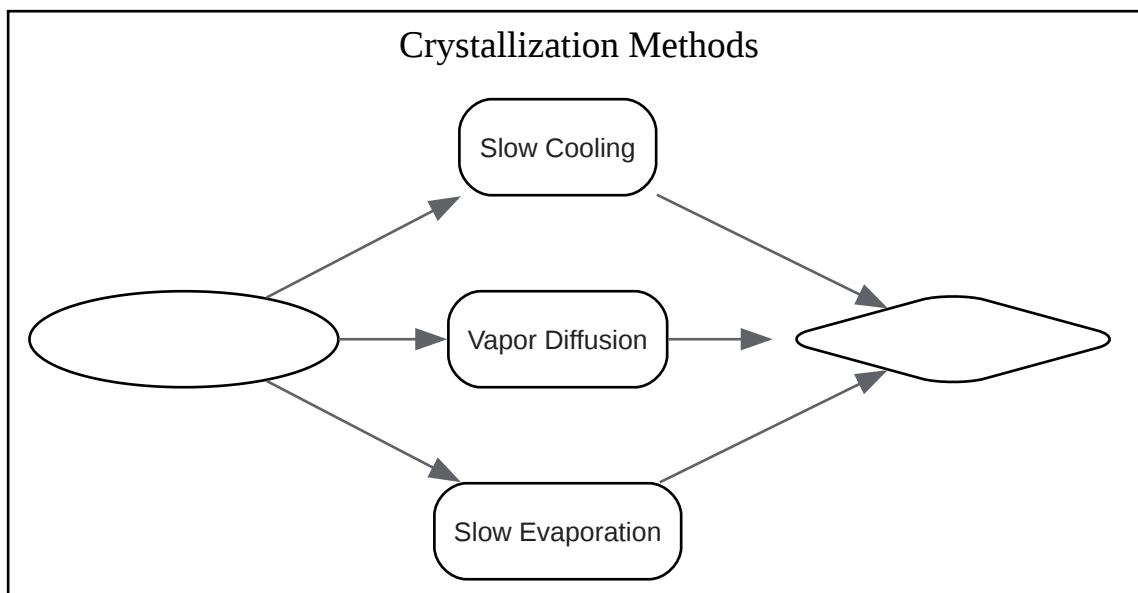
Crystallization

Growing single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Single Crystal Growth

- Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO) at room temperature and elevated temperatures.
- Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days to weeks.
- Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (in which the compound is less soluble) that is miscible with the solvent of the compound solution. The vapor of the poor solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.
- Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Diagram of Crystallization Techniques

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Caption: Common techniques for growing single crystals for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its structure can be determined using SC-XRD.

Experimental Protocol: Data Collection and Structure Refinement

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Spectroscopic and Thermal Analysis

Complementary techniques can further validate the solid-state structure.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The solid-state FTIR spectrum is expected to show a strong absorption band for the C=O stretching vibrations (typically in the range of 1650-1700 cm^{-1}) and an N-H stretching band (around 3200-3400 cm^{-1}). The absence of a broad O-H stretching band would provide strong evidence for the keto-amide tautomer.
- Solid-State Nuclear Magnetic Resonance (ssNMR): ^{13}C and ^{15}N ssNMR can provide detailed information about the local chemical environment of the atoms in the crystal lattice, which can be compared to theoretical calculations for different tautomers.
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can determine the melting point and thermal stability of the crystalline form.

Predicted Crystallographic Data

While the exact crystallographic parameters can only be determined experimentally, we can predict some key features based on known structures of related compounds.

Parameter	Predicted Value/Feature	Justification
Crystal System	Monoclinic or Orthorhombic	Common for planar aromatic molecules.
Space Group	Centrosymmetric (e.g., P2 ₁ /c)	Achiral molecules often crystallize in centrosymmetric space groups.
Z (molecules per unit cell)	4 or 8	A common value for organic molecules of this size.
Hydrogen Bonding	N-H...O=C interactions forming dimers or chains.	Energetically favorable and observed in analogous pyrimidinone structures. ^{[6][7]} ^[8]
π-π Stacking	Likely present	The planar aromatic rings are expected to stack to maximize van der Waals interactions.

Conclusion and Future Work

This technical guide puts forth a robust, evidence-based prediction of the crystal structure of **2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one**, postulating that it exists as its keto-amide tautomer in the solid state. This prediction is grounded in the well-established principles of tautomerism in pyridone systems and the prevalence of strong hydrogen bonding in pyrimidinone crystals. The provided experimental workflows offer a clear path for the synthesis, crystallization, and structural determination of this important heterocyclic compound.

The definitive determination of this crystal structure through single-crystal X-ray diffraction is a crucial next step. This will not only validate the predictions made in this guide but also provide invaluable data for the structure-based design of novel therapeutics based on the pyrido[1,2-a]pyrimidin-4-one scaffold.

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